molecular formula C14H11FN2O4S B4411354 2-[(4-fluorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide

2-[(4-fluorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide

Cat. No. B4411354
M. Wt: 322.31 g/mol
InChI Key: VHFIJCIPWJZKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide, also known as FNAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmacological agent. FNAA belongs to the class of thioacetamide derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes involved in various metabolic pathways. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. This compound has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-fluorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide in lab experiments is its ability to exhibit multiple pharmacological properties. This makes it a versatile compound that can be used in a variety of research studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-[(4-fluorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential efficacy in treating various types of cancer. Additionally, there is potential for this compound to be used in the development of new antibacterial and antifungal agents. Further research is needed to fully explore these potential applications of this compound.

Scientific Research Applications

2-[(4-fluorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide has been studied for its potential applications as a pharmacological agent. It has been shown to exhibit antibacterial, antifungal, and anticancer properties. This compound has also been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-hydroxy-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4S/c15-9-1-4-11(5-2-9)22-8-14(19)16-12-6-3-10(17(20)21)7-13(12)18/h1-7,18H,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFIJCIPWJZKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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